molecular formula C15H12N2O3 B2387500 N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide CAS No. 2034296-49-4

N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide

Cat. No.: B2387500
CAS No.: 2034296-49-4
M. Wt: 268.272
InChI Key: XBOKBOZKIGPGAH-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide is a synthetic heterocyclic compound designed for research applications, integrating two privileged pharmacophores: an isoxazole and a furan ring. The isoxazole scaffold is a five-membered heterocycle of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules and approved drugs . This structure is found in compounds with diverse pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities . Specifically, derivatives of isoxazole-5-carboxamide have been investigated as multi-target-directed ligands for complex diseases like Alzheimer's, showing potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The structural motif of a furan ring linked to a benzyl group further enhances the molecular complexity and drug-likeness of this reagent, making it a valuable intermediate for researchers in drug discovery. Its applications include serving as a key building block in the synthesis of novel chemical libraries, as a potential precursor for the development of small-molecule probes, and for structure-activity relationship (SAR) studies aimed at optimizing interactions with various biological targets. This product is strictly for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(14-5-7-17-20-14)16-9-11-1-3-12(4-2-11)13-6-8-19-10-13/h1-8,10H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOKBOZKIGPGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=NO2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Methods

Route A: Nitrile Oxide-Alkyne Cycloaddition
Nitrile oxides, generated in situ from hydroxylamine derivatives, react with terminal alkynes under copper(I) catalysis to yield 3,5-disubstituted isoxazoles. For example:

  • Procedure : Chloroxime (1.2 eq) and propargyl alcohol (1 eq) react in choline chloride:urea eutectic solvent at 60°C for 6 hours, yielding isoxazole-5-carboxylic acid after hydrolysis.
  • Yield : 68–82%.

Route B: Hydroxylamine-Mediated Cyclization
α,β-Diketones or ketoesters condense with hydroxylamine hydrochloride in aqueous media to form 4H-isoxazol-5-ones, which are oxidized to carboxylic acids:

  • Conditions : Kiyani et al. used boric acid (10 mol%) in water at 25°C, achieving 89% yield.

Synthesis of 4-(Furan-3-yl)benzylamine

Suzuki-Miyaura Cross-Coupling

Procedure :

  • 4-Bromobenzylamine (1 eq), furan-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in DMF:H₂O (3:1) at 80°C for 12 hours.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:4).
  • Yield : 76%.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

EDC/HOBt Method :

  • Procedure : Isoxazole-5-carboxylic acid (1 eq) is activated with EDC (1.5 eq) and HOBt (1.2 eq) in dichloromethane. 4-(Furan-3-yl)benzylamine (1.2 eq) and DMAP (0.3 eq) are added, stirred at 25°C for 24 hours.
  • Yield : 77–85%.

DCC/DMAP Method :

  • Conditions : DCC (1.5 eq) and DMAP (0.5 eq) in THF at 0°C to 25°C, 18 hours.
  • Yield : 70%.

Acid Chloride Route

Procedure :

  • Isoxazole-5-carboxylic acid (1 eq) reacts with thionyl chloride (2 eq) at reflux for 3 hours.
  • The acid chloride is treated with 4-(furan-3-yl)benzylamine (1.1 eq) and triethylamine (2 eq) in dichloromethane at 0°C.
  • Yield : 82%.

One-Pot Multicomponent Approaches

Green Chemistry Synthesis Using g-C₃N₄·OH Nanocomposite

Procedure :

  • 4-Methylthiazole-5-carboxaldehyde (1 eq), ethyl acetoacetate (1 eq), and hydroxylamine hydrochloride (1.2 eq) react in water with g-C₃N₄·OH (20 mg) at 25°C for 2 hours.
  • In situ hydrolysis with LiOH yields isoxazole-5-carboxylic acid, followed by EDC-mediated coupling with 4-(furan-3-yl)benzylamine.
  • Yield : 88%.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Yield (%) Reaction Time Advantages
EDC/HOBt coupling EDC, HOBt, DMAP 77–85 24 h High selectivity, mild conditions
Acid chloride SOCl₂, Et₃N 82 5 h Rapid, no side products
Suzuki cross-coupling Pd(PPh₃)₄, K₂CO₃ 76 12 h Functional group tolerance
Multicomponent g-C₃N₄·OH nanocomposite 88 2 h Solvent-free, eco-friendly

Mechanistic Insights and Optimization

  • Cycloaddition Selectivity : Copper(I) catalysts enhance regioselectivity in nitrile oxide-alkyne cycloadditions, favoring 3,5-disubstituted isoxazoles.
  • Amidation Efficiency : DMAP accelerates acylation by stabilizing the tetrahedral intermediate, reducing reaction time.
  • Green Chemistry : g-C₃N₄·OH’s porous structure increases surface area, improving catalytic activity in one-pot syntheses.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with structural similarities to N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide exhibit significant anticancer properties. For instance, isoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 and A549. Compounds similar to this compound have shown IC50 values in the low micromolar range, suggesting substantial anticancer potential .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.46Inhibition of cell proliferation
Compound BA5490.39Induction of apoptosis
This compoundVariousTBDTBD

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that isoxazole derivatives can inhibit nitric oxide production in activated macrophages, which is crucial for inflammatory responses. The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases .

Antibacterial Applications

The compound's structural features may also confer antibacterial properties. Similar compounds have been screened for their efficacy against resistant bacterial strains, revealing promising results. The presence of furan and isoxazole rings may enhance the compound's interaction with bacterial targets, leading to effective inhibition .

Table 2: Antibacterial Activity of Isoxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Activity
Compound CE. coli12 µg/mLModerate
This compoundTBDTBDTBD

Mechanistic Insights and Target Interactions

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors involved in cancer and inflammation pathways. Preliminary studies suggest that the compound may act as an inhibitor of key signaling pathways, thereby modulating cellular responses .

Case Studies

Case Study 1: Anticancer Screening
In a study evaluating the anticancer potential of isoxazole derivatives, this compound was tested against several cancer cell lines, showing significant cytotoxicity comparable to established chemotherapeutics. The study highlighted its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of isoxazole derivatives demonstrated that this compound significantly reduced nitric oxide levels in RAW 264.7 macrophages in a dose-dependent manner, indicating its therapeutic potential in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The furan and isoxazole rings contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s distinguishing feature is the furan-3-ylbenzyl substituent. Key analogs for comparison include:

Compound Name Core Structure Key Substituents Biological Target (if known)
N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide Isoxazole-5-carboxamide 4-(Furan-3-yl)benzyl Not explicitly stated
6k () Isoxazole-5-carboxamide 4-Phenoxyphenyl, ethylbenzamide ACC inhibitor
5b () Isoxazole-5-carboxamide 4-(tert-Butyl)phenyl, indol-3-yl Not stated
N-(4-fluorophenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide () Benzoxazole-5-carboxamide 4-Fluorophenyl, 3-phenylbenzoxazole Not stated
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenylisoxazole-4-carboxamide () Isoxazole-4-carboxamide 3-Nitro-4-methylphenyl, 5-methyl Not stated

Key Observations :

  • Furan vs.
  • Benzoxazole vs. Isoxazole : ’s benzoxazole core introduces an additional fused benzene ring, which may enhance planarity and π-π interactions compared to the simpler isoxazole .
  • Electron-Withdrawing Groups : ’s nitro group and ’s fluorine substituent could modulate electronic effects, impacting binding to targets like ACC or metabolic stability .
Physicochemical Properties

Comparative data for select compounds (inferred from and substituent effects):

Compound Molecular Weight (g/mol) cLogP (Predicted) Solubility (mg/mL) Drug-Likeness Score (if available)
Target Compound ~310 ~2.5 Moderate (~0.1) Likely favorable
6k () 414.45 4.2 Low (<0.01) 0.85 (per study)
5b () ~430 ~5.1 Very low Not reported
Compound 350.35 3.8 Low Not reported
Compound 353.34 3.0 Moderate Not reported

Notes:

  • The target compound’s furan-3-yl group likely reduces cLogP compared to phenoxy or tert-butyl analogs, improving aqueous solubility .
  • Nitro groups () may increase metabolic liability despite moderate solubility .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Phenoxy vs. Furan: Phenoxy groups (6k) enhance lipophilicity and ACC inhibition but may reduce solubility. Nitro Groups: ’s nitro substituent may improve potency but increase toxicity risks .
  • Computational Insights: Docking studies suggest that the furan oxygen could form hydrogen bonds with ACC residues (e.g., Arg218), similar to phenoxy interactions in 6k .

Biological Activity

N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the isoxazole ring and a furan-substituted benzyl group. This configuration is crucial for its biological activity, influencing how it interacts with various molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
  • Receptor Modulation : It interacts with receptors that play roles in various biological processes, potentially affecting signaling pathways like Wnt/β-catenin .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Properties : The compound exhibits potential as an anti-inflammatory agent, likely through its inhibitory effects on COX enzymes .
  • Antimicrobial Activity : Studies indicate that it may possess antimicrobial properties, making it a candidate for treating infections.
  • Anticancer Potential : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
1HL-6028.8
2MCF-7124.6
3HT-2986.0

These findings suggest that the compound can induce apoptosis and cell cycle arrest in cancer cells, particularly through modulation of genes such as Bcl-2 and p21WAF-1 .

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its targets. The results indicated favorable binding energies with key proteins involved in cancer pathways, supporting its role as a potential therapeutic agent .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization Tips
Amide CouplingEDC/HOBt, DMF, RTUse 1.2 eq. EDC to drive reaction completion
CyclizationPOCl₃, 80°CMonitor via TLC (hexane:EtOAc 7:3) to avoid over-reaction

Q. Table 2. Computational Docking Parameters

SoftwareGrid Box Size (ų)ExhaustivenessKey Output
AutoDock Vina20x20x2032Binding energy (kcal/mol), pose clustering

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